
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide, also known as CCNSB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. CCNSB is a small molecule that belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, CCNSB has shown promising results in various scientific research areas, including cancer therapy, immunology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has shown promising results in various scientific research areas, including cancer therapy, immunology, and neuroscience. In cancer therapy, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has also been shown to enhance the activity of certain chemotherapeutic agents, such as doxorubicin, in cancer cells. In immunology, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neuroscience, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to enhance cognitive function and memory by increasing the levels of certain neurotransmitters, such as acetylcholine and dopamine.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH balance in the body. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has also been shown to inhibit the activity of certain receptors, such as GABA-A receptors, which are involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to induce apoptosis by activating certain signaling pathways, such as the p53 pathway. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. In the immune system, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the regulation of the immune response. In the brain, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, which are involved in the regulation of cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has several advantages for lab experiments, including its small size, high solubility, and low toxicity. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide is also relatively easy to synthesize, and its chemical properties can be easily modified to optimize its activity. However, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide also has some limitations for lab experiments, including its limited stability, which can make it difficult to store and handle. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide also has limited selectivity, which means that it may interact with other enzymes and receptors in the body, leading to off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide. One potential direction is the optimization of its chemical properties to improve its selectivity and activity. Another potential direction is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide and its potential applications in various scientific research areas. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide in humans, which could lead to its potential use as a therapeutic agent in the future.
Synthesemethoden
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide can be synthesized using various methods, including the reaction of 4-aminobenzamide with cyanomethyl chloride and cyclopropylsulfonyl chloride. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent, such as dichloromethane. The product is purified using column chromatography, and the yield is typically around 50%.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c13-7-8-14-12(16)9-1-5-11(6-2-9)19(17,18)15-10-3-4-10/h1-2,5-6,10,15H,3-4,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYQFWVOACMDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2718097.png)
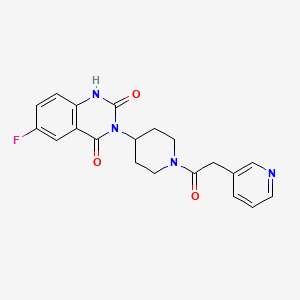
![ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718099.png)

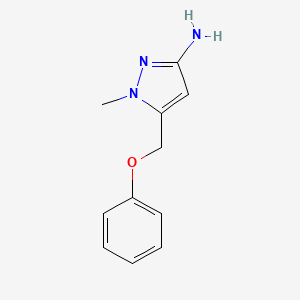
![3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2718103.png)
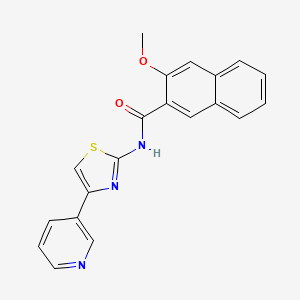
![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine](/img/structure/B2718106.png)
![Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate](/img/structure/B2718107.png)
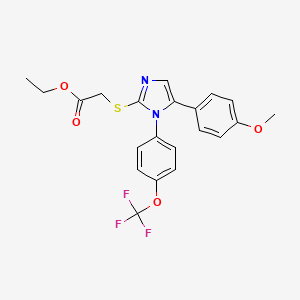
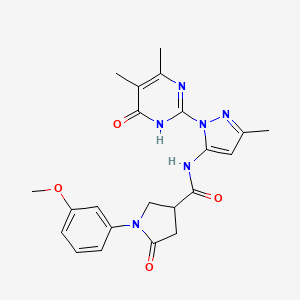
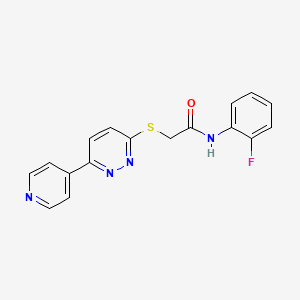
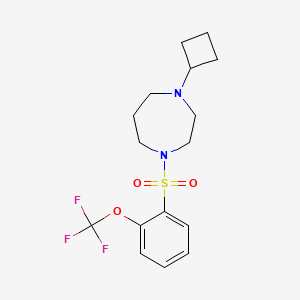
![Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2718116.png)